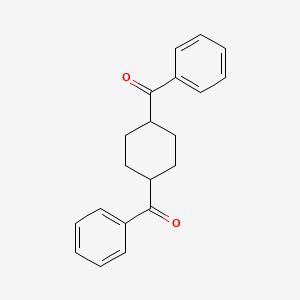

(cis-1,4-Dibenzoyl)cyclohexane

Description

(cis-1,4-Dibenzoyl)cyclohexane (CAS RN: 21072-41-3) is a cyclohexane derivative substituted with two benzoyl groups in the cis-1,4 configuration. Its molecular formula is C₁₈H₂₀, with an average molecular mass of 236.358 g/mol and a monoisotopic mass of 236.156501 g/mol . The compound’s IUPAC names include 1,1′-(cis-1,4-Cyclohexanediyl)dibenzene and cis-1,4-diphenylcyclohexane. The cis arrangement of substituents on the cyclohexane ring introduces steric interactions, influencing its conformational equilibria and physicochemical properties. Studies highlight dynamic chair and twist-boat conformations in similar cis-1,4-substituted cyclohexanes, which equilibrate on the NMR timescale .

Properties

Molecular Formula |

C20H20O2 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(4-benzoylcyclohexyl)-phenylmethanone |

InChI |

InChI=1S/C20H20O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI Key |

GTXZAUIOHMLNKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (cis-1,4-Dibenzoyl)cyclohexane but differ in substituent groups, leading to distinct properties:

Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

- Structure : Ester groups (-COOCH₃) at cis-1,4 positions.

- Molecular Formula : C₁₀H₁₄O₄.

- Key Features : Exists as cis and trans isomers (CAS RN: 3399-21-1 for cis). The ester groups reduce steric bulk compared to benzoyl groups, enhancing solubility in polar solvents. Conformational flexibility is similar to the dibenzoyl analogue, with chair and twist-boat equilibria observed via NMR .

cis-1,4-Cyclohexanedicarboxylic Acid

- Structure : Carboxylic acid groups (-COOH) at cis-1,4 positions.

- Molecular Formula : C₈H₁₂O₄.

- Key Features : Higher polarity due to acidic protons, enabling hydrogen bonding. Unlike the dibenzoyl compound, it forms stable crystalline phases and is used in polymer synthesis. Its melting point and solubility differ significantly due to intermolecular interactions .

cis-1,4-Di-tert-butylcyclohexane

- Structure : Bulky tert-butyl groups (-C(CH₃)₃) at cis-1,4 positions.

- Molecular Formula : C₁₄H₂₆.

- Key Features : Steric hindrance dominates conformational behavior. Dynamic NMR studies reveal slow interconversion between chair and twist-boat forms, with the twist-boat conformation stabilized at higher temperatures .

cis-1,4-Bis(aminomethyl)cyclohexane

- Structure: Aminomethyl groups (-CH₂NH₂) at cis-1,4 positions.

- Molecular Formula : C₈H₁₈N₂.

- Key Features : The amine groups impart basicity and reactivity, enabling coordination chemistry. Unlike the dibenzoyl derivative, this compound forms salts and participates in hydrogen bonding, influencing its solubility in aqueous media .

Data Table: Comparative Analysis

Research Findings and Trends

Conformational Dynamics

- Chair vs. Twist-Boat : For cis-1,4-disubstituted cyclohexanes, bulky substituents (e.g., benzoyl, tert-butyl) slow conformational interconversion. NMR studies show that substituent size correlates with the energy barrier between chair and twist-boat forms .

- Solvent Effects : Polar solvents stabilize twist-boat conformations in ester and carboxylic acid derivatives due to dipole interactions .

Phase Behavior

- Crystalline vs. Amorphous : Carboxylic acid derivatives (e.g., cis-1,4-cyclohexanedicarboxylic acid) form ordered crystals via hydrogen bonding, while dibenzoyl analogues exhibit lower crystallinity due to steric bulk .

Reactivity

- Functional Group Influence: Benzoyl groups undergo nucleophilic acyl substitution, whereas aminomethyl groups participate in Schiff base formation . Esters and carboxylic acids are hydrolytically labile under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.